molecular formula C8H16N2 B3430782 (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 861418-82-8

(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3430782
CAS No.: 861418-82-8
M. Wt: 140.23 g/mol
InChI Key: FUMTXFNRSOTREL-YUMQZZPRSA-N
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Description

(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound containing nitrogen atoms

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropylamine.

    Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This can be achieved through a series of reactions including condensation and reduction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may be utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (1s,4s)-2-(methyl)-2,5-diazabicyclo[2.2.1]heptane
  • (1s,4s)-2-(ethyl)-2,5-diazabicyclo[2.2.1]heptane
  • (1s,4s)-2-(butyl)-2,5-diazabicyclo[2.2.1]heptane

Uniqueness

(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substituent groups and stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMTXFNRSOTREL-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
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(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
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(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
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(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 5
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 6
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane

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